molecular formula C11H10BrF3OS B14054410 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14054410
M. Wt: 327.16 g/mol
InChI Key: REIHVGLXRBWIHD-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS. This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in these reactions.

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-10(16)9-4-3-8(5-7(9)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

REIHVGLXRBWIHD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)CBr

Origin of Product

United States

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